N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Description
The compound N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide is a structurally complex molecule featuring:
- A tetrahydrofuran (oxolane) ring substituted with a bis(4-methoxyphenyl)phenylmethoxy (DMTr) group and a hydroxyl group.
- A pyrimidin-4-yl moiety with a 2-oxo group and a 2-methylpropanamide side chain.
This architecture suggests applications in nucleoside analog synthesis or pharmaceutical intermediates, particularly in oligonucleotide chemistry, where DMTr groups are commonly used as acid-labile protecting groups .
Properties
Molecular Formula |
C34H37N3O7 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C34H37N3O7/c1-22(2)32(39)35-30-18-19-37(33(40)36-30)31-20-28(38)29(44-31)21-43-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-19,22,28-29,31,38H,20-21H2,1-4H3,(H,35,36,39,40) |
InChI Key |
UGBSAMWXUKFNAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxolane (Tetrahydrofuran) Ring
- The oxolane ring is typically constructed via cyclization reactions starting from sugar derivatives or suitable diol precursors.
- Controlled acid- or base-catalyzed intramolecular cyclization forms the 4-hydroxyoxolan-2-yl core.
- Stereochemistry is controlled to ensure the correct configuration at the 2-, 3-, and 5-positions of the ring.
Attachment of the Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) Group
- The DMTr protecting group is introduced via alkylation or etherification of the 5-position hydroxyl group on the oxolane ring.
- Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions are used to attach the bis(4-methoxyphenyl)-phenylmethoxy moiety.
- This step is crucial for protecting the hydroxyl functionality during subsequent synthetic manipulations.
Final Assembly and Side Chain Introduction
- The 2-methylpropanamide side chain is introduced by amide bond formation, typically via coupling of an amine with an activated carboxylic acid derivative.
- Final purification steps include recrystallization and chromatographic techniques to isolate the pure compound.
Detailed Synthetic Route and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxolane ring formation | Acid/base catalysis, sugar derivative precursor | Formation of 4-hydroxyoxolan-2-yl ring with stereochemical control |
| 2 | Pyrimidine coupling | Nucleophilic substitution with 2-oxopyrimidin-4-yl precursor | Attachment of pyrimidine moiety at oxolane C1 |
| 3 | DMTr group attachment | Friedel-Crafts alkylation, electrophilic aromatic substitution, DMTr-Cl or equivalents | Protection of 5-position hydroxyl with bis(4-methoxyphenyl)-phenylmethoxy group |
| 4 | Amide bond formation | Coupling reagents (e.g., EDC, DCC), 2-methylpropanamide introduction | Formation of N-substituted amide side chain at pyrimidine |
| 5 | Purification | Recrystallization, silica gel chromatography | Isolation of pure target compound |
Reaction Mechanism Insights
- Oxolane ring formation proceeds via intramolecular nucleophilic attack of a hydroxyl group on an activated carbon center, often with acid catalysis to facilitate ring closure.
- Pyrimidine coupling involves nucleophilic attack of the oxolane ring nitrogen or carbon on an electrophilic site of the pyrimidine precursor.
- DMTr group attachment is an electrophilic aromatic substitution where the trityl cation intermediate reacts with the hydroxyl group to form a stable ether linkage.
- Amide bond formation uses carbodiimide or uronium coupling reagents to activate carboxyl groups for nucleophilic attack by amines.
Purification and Characterization
Purification is typically achieved by:
- Recrystallization from suitable solvents such as ethanol, ethyl acetate, or mixtures to obtain crystalline pure product.
- Chromatography (e.g., silica gel column chromatography) to separate the desired compound from side products and unreacted starting materials.
Characterization methods include:
- NMR spectroscopy to confirm ring structure and substitution pattern.
- Mass spectrometry to verify molecular weight (approx. 599.7 g/mol).
- HPLC for purity assessment.
Summary Table of Key Properties and Synthetic Data
| Property/Parameter | Data/Value |
|---|---|
| Molecular Formula | C34H37N3O7 |
| Molecular Weight | 599.7 g/mol |
| IUPAC Name | N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
| Key Functional Groups | Oxolane ring, pyrimidine, DMTr protecting group, amide side chain |
| Typical Solvents for Purification | Ethanol, ethyl acetate, dichloromethane |
| Common Coupling Reagents | EDC, DCC, DMTr-Cl |
| Typical Reaction Conditions | Mild acid/base catalysis, room temperature to reflux |
| Purification Techniques | Recrystallization, silica gel chromatography |
Research Findings and Optimization Notes
- Industrial synthesis often optimizes the DMTr protection step to maximize yield and minimize side reactions.
- Stereochemical control during oxolane ring formation is critical for biological activity and is achieved by selecting appropriate chiral precursors or catalysts.
- Amide bond formation efficiency can be improved by using modern coupling reagents that reduce racemization and side product formation.
- Automated synthesizers are employed in oligonucleotide chemistry to streamline the multi-step synthesis involving this compound as an intermediate.
The preparation of This compound is a multi-step process involving oxolane ring formation, pyrimidine core introduction, DMTr group attachment, and amide side chain coupling. Each step requires precise control of reaction conditions and purification to yield a compound suitable for pharmaceutical and biochemical applications. The use of protecting groups like bis(4-methoxyphenyl)-phenylmethoxy is essential in preserving functional group integrity throughout the synthesis.
This synthesis strategy is supported by extensive research and is adaptable for scale-up in industrial settings, with ongoing improvements in reagent efficiency and stereochemical control.
Chemical Reactions Analysis
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Nucleoside Chemistry
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Key Differences:
- Contains a tert-butyldimethylsilyl (TBS) protecting group instead of a hydroxyl group on the oxolane ring.
- Features a thioether-linked prenyl chain on the pyrimidinone, enhancing lipophilicity. Functional Impact: The TBS group improves stability during solid-phase synthesis, while the thioether moiety may modulate reactivity in coupling reactions .
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide Key Differences:
- Replaces the 2-methylpropanamide with a benzamide group .
- Includes a phosphoramidite group for oligonucleotide chain elongation.
Propanamide Derivatives in Pharmaceutical Intermediates
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Key Differences :
- Contains a piperidinyl core instead of an oxolane-pyrimidinone system.
- Lacks the DMTr group and hydroxyl substituents.
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Key Differences :
- Features a methoxycarbonyl-piperidine scaffold.
- Includes a benzyl group for steric bulk.
Physicochemical and Functional Comparisons
Biological Activity
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C38H37N3O8 |
| Molecular Weight | 663.7 g/mol |
| IUPAC Name | N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways by binding to these targets, leading to alterations in their activity. For instance, it is hypothesized that the compound may influence signaling pathways related to cell proliferation and apoptosis through its interactions with growth factor receptors and other critical proteins.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific oncogenic pathways makes it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties . Research suggests that it may inhibit certain kinases involved in cancer progression, thereby reducing tumor growth and metastasis. For example, it has been reported to inhibit the activity of the insulin-like growth factor receptor (IGF1R), which is often overexpressed in tumors, leading to enhanced cell survival and proliferation .
Case Studies
- In Vitro Studies : In a study conducted on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 10 µM, indicating potent activity against these cells .
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step protection/deprotection strategies and regioselective modifications. Key steps include:
- Functional group protection : The 4-hydroxyoxolan moiety is protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .
- Phosphoramidite coupling : A 2-cyanoethoxy-[di(isopropyl)amino]phosphanyl group is introduced at the 3'-OH position of the oxolane ring under anhydrous conditions (e.g., tetrazole catalysis) .
- Chromatographic purification : Intermediate products require silica gel or reverse-phase HPLC to achieve >95% purity, as unreacted reagents often co-elute with the target compound .
Q. Which spectroscopic methods are most effective for structural validation?
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxyphenyl substituents at C5) and stereochemistry (e.g., 2R,3R,4R,5R configuration) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 964.2 vs. calculated 964.2 g/mol) .
- IR spectroscopy : Detects key functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3400 cm⁻¹) .
Q. How does the compound interact with biological targets?
The pyrimidin-2-one core and benzamide moiety enable dual binding modes:
- Hydrogen bonding : The 4-hydroxyoxolan group interacts with catalytic residues of kinases or proteases .
- Hydrophobic interactions : Bis(4-methoxyphenyl) groups stabilize binding pockets in enzymes like topoisomerases .
- Validation assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., Kd values in µM range) .
Advanced Research Questions
Q. How can synthetic yields be optimized despite steric hindrance from bulky substituents?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of intermediates .
- Temperature control : Lower reaction temperatures (–20°C to 0°C) reduce side reactions during phosphoramidite coupling .
- Catalyst screening : Test alternatives to tetrazole (e.g., imidazole triflate) for faster activation .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>99%) and elemental analysis .
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to ensure reproducibility .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
Q. What computational approaches predict binding modes with novel targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., kinase domains) .
- MD simulations : Run 100-ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Asp86 in topoisomerase II) .
Q. How to address instability of the 4-hydroxyoxolan group in aqueous buffers?
- Lyophilization : Store the compound as a lyophilized powder at –80°C to prevent hydrolysis .
- Prodrug design : Replace the hydroxyl group with acetyl or PEGylated derivatives for improved in vivo stability .
Q. What strategies differentiate this compound from structurally similar analogs?
Q. How to profile impurities generated during large-scale synthesis?
- HPLC-MS/MS : Detect trace impurities (e.g., deprotected intermediates) using a C18 column (gradient: 5–95% acetonitrile/water) .
- NMR spiking : Add reference standards of suspected byproducts (e.g., bis-MPA derivatives) to confirm identities .
Q. What in silico tools guide functional group modifications for enhanced activity?
- Free-energy perturbation (FEP) : Predict ∆∆G values for substituent changes (e.g., replacing methoxy with ethoxy groups) .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
